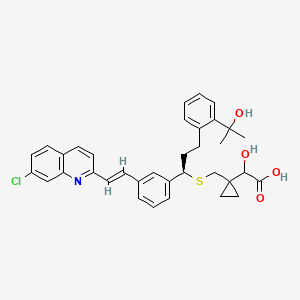

alpha Hydroxy montelukast

Descripción general

Descripción

Alpha Hydroxy Montelukast is an impurity of Montelukast . Montelukast is a leukotriene receptor antagonist used as part of an asthma therapy regimen, to prevent exercise-induced bronchoconstriction, and to treat seasonal allergic rhinitis .

Molecular Structure Analysis

This compound has a molecular formula of C35H36ClNO4S and a molecular weight of 602.18 . The molecular representation of Montelukast can be found in various sources .Chemical Reactions Analysis

Montelukast Sodium complexes show higher biological activity than the free ligand for some strains . The kinetic and thermodynamic parameters were estimated from the TGA and DTA curves . The thermal decomposition of the complexes ended with the formation of metal oxide as a final product except in the case of the Hg complex .Physical and Chemical Properties Analysis

This compound is sensitive to light, temperature, humidity, and oxidation . It has a density of 1.3±0.1 g/cm3, a boiling point of 750.5±60.0 °C at 760 mmHg, and a flash point of 407.7±32.9 °C .Aplicaciones Científicas De Investigación

Antifibrotic Effects in Lung Disease

Research indicates that montelukast may possess antifibrotic properties useful in treating lung fibrosis. A study demonstrated its ability to suppress myofibroblast proliferation and α-smooth muscle actin in interstitial lung disease, suggesting a therapeutic role in fibrotic and remodeling processes (Fireman et al., 2004).

Neuroprotective Effects

Montelukast shows promise in neuroprotection, particularly in Alzheimer's disease and Parkinson's disease models. It ameliorated memory impairment and neuroinflammatory responses in mice induced with amyloid-β, implicating its potential in Alzheimer's disease management (Jin’e Lai et al., 2014). Additionally, montelukast attenuated microglial activation and neuroinflammation in a Parkinson's disease rat model, suggesting a protective effect against neurodegenerative disorders (Mansour et al., 2018).

Antioxidant and Anti-inflammatory Properties

Montelukast's antioxidant and anti-inflammatory properties have been explored in various contexts. Its protective effects against ischemia-reperfusion injury in rat ovaries highlight its potential in reducing oxidative stress and inflammation, contributing to tissue protection (Oral et al., 2011).

Potential in Drug Metabolism

The drug has shown selective inhibition of the human drug-metabolizing enzyme cytochrome P4502C8, suggesting its possible impact on the metabolic clearance of drugs and the potential for pharmacokinetic drug-drug interactions (Walsky et al., 2005).

Mecanismo De Acción

Target of Action

Alpha Hydroxy Montelukast, a derivative of Montelukast, primarily targets the leukotriene receptors . Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis . By antagonizing these receptors, this compound can mitigate the inflammatory response .

Mode of Action

This compound functions as a leukotriene receptor antagonist . It works by binding to leukotriene receptors and blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockade prevents the bronchoconstriction and increased vascular permeability caused by leukotrienes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By blocking leukotriene receptors, the compound disrupts the signaling pathway, leading to a reduction in inflammation and bronchoconstriction . This can have downstream effects on other inflammatory and immune response pathways.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . The bioavailability of Montelukast is relatively low (61–73%), due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism .

Result of Action

The primary result of this compound’s action is a reduction in inflammation and bronchoconstriction, leading to relief from symptoms of asthma and allergic rhinitis . By blocking the action of leukotrienes, the compound can prevent the bronchospasm and increased vascular permeability that these substances cause .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and efficacy can be affected by the presence of food in the stomach. Additionally, the compound’s stability may be influenced by factors such as pH and temperature . The new dosage forms for Montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Alpha Hydroxy Montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4) .

Cellular Effects

This compound has been found to have protective effects on hippocampal tissue by reducing oxidative stress, inflammatory and apoptotic markers . It also reduces the activity of glutamate and lactate dehydrogenase, as well as infarct size elevated by ischemia/reperfusion (I/R) .

Molecular Mechanism

The molecular mechanism of this compound involves its selective and competitive antagonism of the CysLT1 receptor . This prevents the binding of LTD4, an inflammatory mediator .

Temporal Effects in Laboratory Settings

It has been observed that Montelukast Sodium complexes show higher biological activity than the free ligand for some strains .

Dosage Effects in Animal Models

It has been observed that Montelukast Sodium has protective effects on hippocampal tissue in the context of I/R .

Metabolic Pathways

It is known that Montelukast Sodium is a selective and competitive antagonist of the CysLT1 receptor .

Transport and Distribution

It is known that Montelukast Sodium is a selective and competitive antagonist of the CysLT1 receptor .

Subcellular Localization

It is known that Montelukast Sodium is a selective and competitive antagonist of the CysLT1 receptor .

Propiedades

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO4S/c1-34(2,41)29-9-4-3-7-24(29)13-17-31(42-22-35(18-19-35)32(38)33(39)40)26-8-5-6-23(20-26)10-15-28-16-12-25-11-14-27(36)21-30(25)37-28/h3-12,14-16,20-21,31-32,38,41H,13,17-19,22H2,1-2H3,(H,39,40)/b15-10+/t31-,32?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJAHHNMKTWTGZ-DZAPPIOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2045402-27-3 | |

| Record name | alpha Hydroxy montelukast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2045402273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA. HYDROXY MONTELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N056L5XHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

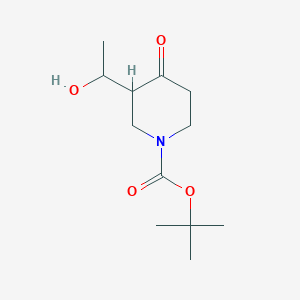

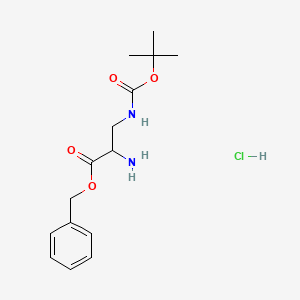

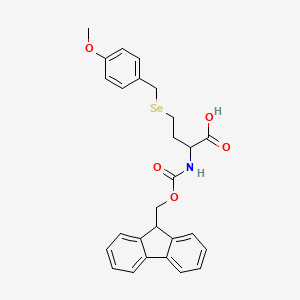

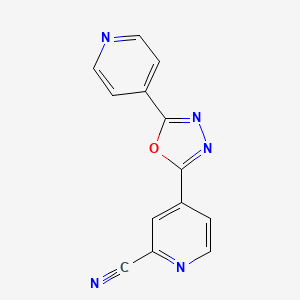

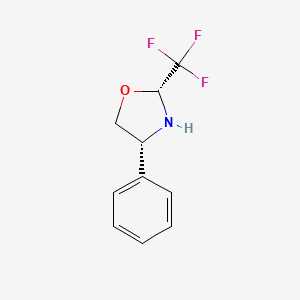

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)

![ethyl (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxypiperidin-3-ylidene]acetate](/img/structure/B3325030.png)